molecular formula C13H8F3NO2 B11766522 Phenyl (3,4,5-trifluorophenyl)carbamate

Phenyl (3,4,5-trifluorophenyl)carbamate

Cat. No.: B11766522
M. Wt: 267.20 g/mol
InChI Key: FWDUJPRORGKBSK-UHFFFAOYSA-N
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Description

Phenyl (3,4,5-trifluorophenyl)carbamate is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a phenyl group and a trifluorophenyl group connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:

Phenyl isocyanate+3,4,5-trifluoroanilinePhenyl (3,4,5-trifluorophenyl)carbamate\text{Phenyl isocyanate} + \text{3,4,5-trifluoroaniline} \rightarrow \text{this compound} Phenyl isocyanate+3,4,5-trifluoroaniline→Phenyl (3,4,5-trifluorophenyl)carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3,4,5-trifluorophenyl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines .

Scientific Research Applications

Phenyl (3,4,5-trifluorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl (3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl (3,4,5-trifluorophenyl)carbamate can be compared with other carbamate compounds such as:

  • Phenyl (2,4,6-trifluorophenyl)carbamate
  • Phenyl (3,4-difluorophenyl)carbamate
  • Phenyl (3,5-difluorophenyl)carbamate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the aromatic ring.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

phenyl N-(3,4,5-trifluorophenyl)carbamate

InChI

InChI=1S/C13H8F3NO2/c14-10-6-8(7-11(15)12(10)16)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18)

InChI Key

FWDUJPRORGKBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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